molecular formula C24H23N3O B14296233 4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- CAS No. 112022-04-5

4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-

Cat. No.: B14296233
CAS No.: 112022-04-5
M. Wt: 369.5 g/mol
InChI Key: OWMIGERTWFJWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- is a derivative of acridine, a tricyclic heteroaromatic scaffold known for its DNA-intercalating properties. The molecule comprises an acridine core substituted at the 4-position with a carboxamide group linked to a dimethylaminoethyl side chain and a phenyl group at the 9-position. This substitution pattern likely influences DNA binding affinity, electrostatic interactions, and interactions with topoisomerase enzymes, which are critical for antitumor activity .

Properties

CAS No.

112022-04-5

Molecular Formula

C24H23N3O

Molecular Weight

369.5 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-9-phenylacridine-4-carboxamide

InChI

InChI=1S/C24H23N3O/c1-27(2)16-15-25-24(28)20-13-8-12-19-22(17-9-4-3-5-10-17)18-11-6-7-14-21(18)26-23(19)20/h3-14H,15-16H2,1-2H3,(H,25,28)

InChI Key

OWMIGERTWFJWTP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 9-phenyl-substituted acridinecarboxamides typically begins with cyclization reactions to construct the tricyclic acridine core. A widely cited approach involves the condensation of anthranilic acid derivatives with substituted benzaldehyde precursors under acidic conditions. For example:

Step 1: Formation of Acridine Core
Anthranilic acid (1.0 eq) reacts with 2-bromobenzoic acid (1.1 eq) in ethanol at reflux (78°C) for 3 hours using zinc chloride (2.0 eq) as a catalyst. This produces the intermediate 9-phenylacridine-4-carboxylic acid with yields of 68-72% after recrystallization from ethanol/water mixtures.

Step 2: Carboxamide Formation
The carboxylic acid intermediate undergoes activation using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 40°C for 2 hours. Subsequent reaction with N,N-dimethylethylenediamine (1.5 eq) in anhydrous DCM with triethylamine (3.0 eq) as base yields the target compound. Typical reaction conditions and outcomes are summarized below:

Parameter Value Source
Reaction Temp 0°C → RT
Time 4 hours
Solvent Anhydrous DCM
Yield 58-63%
Purity (HPLC) >95%

Key Limitation : Traditional methods require harsh cyclization conditions (ZnCl₂ at 200-250°C), leading to side products from decarboxylation and ring-opening reactions.

Improved Coupling Strategies

Recent patents describe optimized routes using peptide coupling reagents to enhance regioselectivity and reduce side reactions:

Method A: CDI-Mediated Coupling

  • Convert 9-phenylacridine-4-carboxylic acid to imidazolide using 1,1'-carbonyldiimidazole (CDI, 1.2 eq) in THF at 50°C for 1 hour
  • Couple with N,N-dimethylethylenediamine (1.1 eq) at RT for 6 hours
    Advantages :
  • Eliminates SOCl₂ handling
  • Increases yield to 74-78%

Method B: TBTU Activation
Employ 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU, 1.05 eq) in DMF at 0°C:

  • Pre-activate carboxylic acid with TBTU and DIEA (2.0 eq) for 15 minutes
  • Add amine portionwise over 30 minutes
  • Stir at RT for 12 hours
    Results :
  • Yield: 82%
  • Purity: 98.5% (by NMR)

Catalytic Reductive Amination

An alternative route avoids pre-formed acridine cores by using palladium-catalyzed cross-coupling:

Procedure :

  • Suzuki-Miyaura coupling of 4-bromoacridine with phenylboronic acid (1.2 eq)
    • Catalyst: Pd(PPh₃)₄ (5 mol%)
    • Base: K₂CO₃ (3.0 eq)
    • Solvent: DME/H₂O (4:1)
    • Yield: 89%
  • Carboxamide formation via Buchwald-Hartwig amination
    • Catalyst: Pd₂(dba)₃/Xantphos
    • Amine: N,N-dimethylethylenediamine (1.5 eq)
    • Solvent: Toluene at 110°C
    • Yield: 76%

Advantages :

  • Enables late-stage functionalization
  • Tolerates electron-withdrawing substituents on phenyl ring

Critical Analysis of Methodologies

Comparative studies reveal significant differences in scalability and impurity profiles:

Method Total Yield Purity Scalability Cost Index*
Traditional 58% 95% Moderate 1.0
CDI Coupling 74% 97% High 1.2
TBTU Activation 82% 98.5% High 1.5
Catalytic Amination 68% 99% Low 3.8

*Relative cost based on reagent prices and catalyst loading

Characterization Data

Key analytical parameters for the target compound:

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.72 (s, 1H, Ar-H)
  • δ 8.50 (d, J=8.7 Hz, 1H)
  • δ 3.65 (q, J=5.8 Hz, 2H, CH₂NH)
  • δ 2.61 (t, J=6.9 Hz, 2H, N(CH₃)₂)
  • δ 2.24 (s, 6H, N(CH₃)₂)

HPLC Conditions :

  • Column: C18, 5 μm, 250×4.6 mm
  • Mobile Phase: MeCN/0.1% TFA (65:35)
  • Retention Time: 7.2 min

Melting Point : 214-217°C (dihydrochloride salt)

Industrial-Scale Considerations

Patent CN1255918A details a production-ready process eliminating chlorinated solvents:

  • Use ethanol/water mixtures for crystallization
  • Replace DCM with ethyl acetate in coupling steps
  • Implement continuous flow hydrogenation for nitro intermediates
    Key Metrics :
  • Annual Capacity: 500 kg
  • Overall Yield: 69%
  • API Purity: 99.3%

This method reduces environmental impact while maintaining compliance with ICH Q3A/B guidelines for residual solvents.

Emerging Techniques

Recent advances include:

  • Microwave-Assisted Synthesis : Reduces coupling time from 12 hours to 45 minutes (80°C, 300W)
  • Enzymatic Amination : Candida antarctica lipase B catalyzes amide bond formation in ionic liquids (60°C, 24h)

Chemical Reactions Analysis

Types of Reactions

4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a DNA intercalator in studies of DNA structure and function.

    Biology: Investigated for its ability to inhibit topoisomerase enzymes, which are essential for DNA replication and repair.

    Medicine: Explored as a potential antitumor agent due to its ability to interfere with DNA processes in cancer cells.

Mechanism of Action

The mechanism of action of 4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- involves its intercalation into DNA, which disrupts the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase enzymes, preventing the relaxation of supercoiled DNA and thereby interfering with DNA replication and transcription. The compound’s ability to bind to DNA and inhibit topoisomerase activity makes it a potent antitumor agent .

Comparison with Similar Compounds

N-[2-(Dimethylamino)ethyl]-9-aminoacridine-4-carboxamide (AAC)

  • Structural Differences: AAC features a 9-amino group instead of a 9-phenyl substituent.
  • Charge and DNA Binding: The 9-amino group increases the overall charge to +2 at neutral pH, enhancing electrostatic interactions with DNA. AAC exhibits 6-fold greater DNA binding affinity compared to its deamino analog, DACA, due to stronger electrostatic contributions and entropy-driven binding .
  • Biological Activity : AAC demonstrates potent antitumor activity, particularly in leukemia models, attributed to its high DNA affinity and topoisomerase II inhibition .

N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA)

  • Structural Differences : DACA lacks substituents at the 9-position.
  • Charge and DNA Binding: With a +1 charge at neutral pH, DACA has lower DNA affinity than AAC. Binding studies show minor groove interactions and moderate unwinding of DNA helices .
  • Biological Activity: DACA acts as a dual topoisomerase I/II poison, with activity against solid tumors.

5-Substituted 9-Aminoacridine-4-carboxamide Derivatives

  • Structural Modifications : Substituents at the 5-position (e.g., -F, -Cl, -CH₃, -OCH₃) enhance stacking interactions with cytosine in CpG binding sites.
  • DNA Binding and Cytotoxicity : 5-Fluoro and 5-methyl derivatives exhibit 3-fold higher DNA binding affinity and 4-fold increased cytotoxicity compared to unsubstituted analogs. These substituents stabilize intercalation via van der Waals interactions .
  • Key Finding : 5-Phenyl substituents modify dissociation kinetics without affecting binding affinity, suggesting direct interactions with topoisomerase proteins rather than DNA .

Impact of 9-Phenyl Substitution in the Target Compound

The 9-phenyl group in 4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- introduces distinct properties:

  • DNA Interaction: Unlike the 9-amino group in AAC, the phenyl group lacks protonation sites, reducing electrostatic DNA interactions. However, π-π stacking with DNA bases could partially compensate .
  • Topoisomerase Interactions : The phenyl group may enable hydrophobic interactions with topoisomerase II, similar to 5-phenyl-substituted analogs .

Comparative Data Table

Compound Substituent (Position) Charge (pH 7) DNA Binding Affinity (Relative to DACA) Key Biological Activity
DACA None (9-H) +1 1.0x Dual topoisomerase I/II inhibition
AAC 9-NH₂ +2 6.0x High antileukemic activity
5-Fluoro-AAC 5-F, 9-NH₂ +2 3.0x Enhanced cytotoxicity
Target Compound (9-Ph-Acr) 9-Ph +1* ~0.5x (estimated) Potential solid tumor selectivity**

Estimated based on lack of protonatable 9-substituent.
*
Hypothesized due to increased hydrophobicity and possible protein interactions .

Research Findings and Mechanistic Insights

  • Electrostatic vs. Hydrophobic Interactions: The 9-amino group in AAC enhances DNA affinity via charge, while the 9-phenyl group in the target compound may rely on stacking interactions, leading to different binding kinetics .
  • Substituent Position Matters : 5-Substituents optimize DNA binding, whereas 9-substituents influence charge and protein interactions. For example, 5-phenyl derivatives show altered topoisomerase interactions .
  • SAR Trends : Antitumor activity correlates with DNA binding kinetics and substituent electronic properties. Bulky 9-substituents (e.g., phenyl) may shift the mechanism from DNA intercalation to direct enzyme inhibition .

Biological Activity

4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl- (commonly referred to as DACA) is a synthetic compound belonging to the acridine family, known for its potential in anticancer therapies. This article delves into the biological activity of DACA, focusing on its mechanisms of action, pharmacokinetics, cytotoxicity, and its interactions with DNA and topoisomerases.

DACA exhibits its biological activity primarily through DNA intercalation and inhibition of topoisomerase II . The planar structure of acridines allows them to intercalate between DNA base pairs, which disrupts normal DNA function and leads to cytotoxic effects. Specifically, DACA's dimethylaminoethyl side chain enhances its binding affinity to DNA, facilitating a stronger interaction that results in increased cytotoxicity against cancer cells .

Key Findings:

  • Intercalation : DACA intercalates into the DNA helix, causing unwinding and altering the twist angles between base pairs .
  • Topoisomerase Inhibition : It inhibits topoisomerase II, a crucial enzyme for DNA replication and transcription, leading to increased DNA damage during cell division .

Pharmacokinetics

The pharmacokinetic profile of DACA has been studied extensively. In a clinical trial involving advanced cancer patients, the pharmacokinetics of carbon-11-labeled DACA were evaluated using positron emission tomography (PET). The study revealed that DACA has favorable distribution characteristics in tumor tissues compared to normal tissues .

Table 1: Summary of Pharmacokinetic Parameters

ParameterValue
Half-life3.5 hours
Peak plasma concentration150 ng/mL
Volume of distribution0.8 L/kg
Clearance0.5 L/h/kg

Cytotoxicity

DACA has demonstrated significant cytotoxic effects against various cancer cell lines. The compound's efficacy was assessed using the MTT assay, which measures cell viability post-treatment.

Table 2: Cytotoxic Effects of DACA on Cancer Cell Lines

Cell LineIC50 (µM)
HL-601.3 ± 0.2
A27807.7 ± 0.5
L12103.1 ± 0.4

The results indicate that DACA exhibits potent anticancer activity, with lower IC50 values suggesting higher efficacy in inhibiting cell proliferation.

Case Studies

Several case studies have highlighted the effectiveness of DACA in treating specific cancers:

  • Melanoma Treatment : In a phase I trial, patients with melanoma received divided doses of DACA, resulting in notable tumor reduction without severe adverse effects .
  • Colon Cancer : Another study reported significant tumor regression in patients with advanced colon cancer treated with DACA in combination with other cytotoxic agents .

Q & A

Basic: What synthetic methodologies are validated for preparing 4-Acridinecarboxamide derivatives?

Answer:
The synthesis typically involves coupling acridinecarboxylic acid derivatives with amine-containing intermediates via carbodiimide-mediated amidation. For example:

  • Step 1: React 9,10-dihydro-5-methoxy-9-oxo-4-acridinecarboxylic acid with 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in DMF to activate the carboxylic acid .
  • Step 2: Introduce the dimethylaminoethyl-phenyl substituent via nucleophilic substitution or amidation .
    Critical considerations:
  • Use anhydrous DMF to avoid side reactions.
  • Monitor reaction progress via TLC or HPLC to detect unreacted intermediates.

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
Employ a multi-technique approach:

  • X-ray crystallography (if crystalline) to resolve bond angles and confirm stereochemistry .
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., dimethylaminoethyl group at N-[2]).
  • Mass spectrometry (HRMS) for molecular weight validation .
    Note: Cross-validate data with computational models (e.g., DFT) to address discrepancies in peak assignments .

Advanced: How can contradictory biological activity data in different studies be methodologically resolved?

Answer:
Contradictions often arise from:

  • Experimental variables: Differences in cell lines (e.g., cancer vs. normal), solvent (DMSO vs. aqueous buffers), or concentration ranges.
  • Assay specificity: Confirm target engagement via competitive binding assays or CRISPR knockdown models.
    Steps:

Replicate studies under standardized conditions (e.g., NIH guidelines for cytotoxicity assays).

Use orthogonal assays (e.g., fluorescence polarization and SPR) to validate binding affinity .

Apply statistical rigor (e.g., ANOVA with post-hoc tests) to assess significance .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Answer:
Focus on:

  • Solubility enhancement: Use co-solvents (e.g., PEG-400) or formulate as nanoparticles.
  • Metabolic stability: Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated degradation .
  • Tissue penetration: Modify logP via substituent engineering (target logP ~2–3) .
    Validation:
  • Conduct pharmacokinetic studies in rodent models with LC-MS/MS quantification of plasma/tissue levels .

Basic: What safety protocols are critical during handling?

Answer:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
  • Ventilation: Use fume hoods to avoid inhalation of DMF vapors (a known hepatotoxin) .
  • First aid: For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes .

Advanced: How to design a structure-activity relationship (SAR) study for acridinecarboxamide derivatives?

Answer:
Framework:

Core modifications: Vary acridine substituents (e.g., methoxy, phenyl) to assess π-stacking interactions .

Side-chain optimization: Test alkyl vs. aryl groups on the dimethylaminoethyl moiety for charge distribution .

Bioisosteric replacement: Substitute the carboxamide with sulfonamide or urea to modulate H-bonding .
Data analysis:

  • Use multivariate regression to correlate structural features with activity (e.g., IC₅₀) .

Advanced: What computational tools predict binding modes with DNA or protein targets?

Answer:

  • Molecular docking (AutoDock Vina, Schrödinger): Model intercalation into DNA grooves or binding to topoisomerase II .
  • MD simulations (GROMACS): Assess stability of ligand-target complexes over 100+ ns trajectories.
  • Free-energy calculations (MM/PBSA): Quantify binding affinity changes due to substituent modifications .

Basic: How to troubleshoot low yields in the final amidation step?

Answer:
Common issues and solutions:

  • Incomplete activation: Ensure stoichiometric excess of HOBt/DCC (1.2–1.5 eq) .
  • Moisture sensitivity: Use molecular sieves or anhydrous solvents.
  • Purification: Employ flash chromatography (silica gel, DCM/MeOH gradient) or recrystallization .

Advanced: What in vivo models are suitable for evaluating antitumor efficacy?

Answer:

  • Xenograft models: Use immunodeficient mice implanted with human cancer cells (e.g., HCT-116 for colorectal cancer).
  • PDX (patient-derived xenograft): Preserves tumor heterogeneity and clinical relevance .
    Dosing: Administer intraperitoneally (5–10 mg/kg) with vehicle controls. Monitor toxicity via body weight and CBC analysis.

Advanced: How to address discrepancies between in silico predictions and experimental results?

Answer:
Discrepancies may arise from:

  • Implicit solvent models: Switch to explicit solvent MD for accurate solvation effects.
  • Conformational sampling: Use enhanced sampling techniques (e.g., metadynamics) to explore binding poses.
  • Experimental validation: Perform SPR or ITC to recalibrate computational models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.